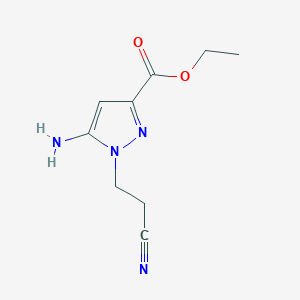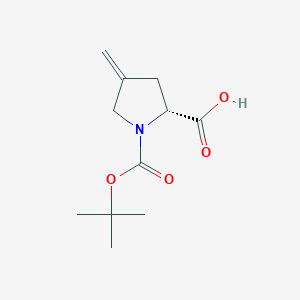
4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid
説明
4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid (HTPCA) is a naturally occurring organic compound. It is a useful research chemical and can be used as a pharmaceutical intermediate . The molecular formula of HTPCA is C13H16O4 and its molecular weight is 236.26.
Synthesis Analysis
The synthesis of tetrahydropyran derivatives like HTPCA often involves strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels–Alder reactions, oxocarbenium ion formations, reductive acetylation, ring-closing metathesis, and more .Molecular Structure Analysis
The molecular structure of HTPCA includes a tetrahydropyran ring attached to a carboxylic acid group and a hydroxybenzyl group. The tetrahydropyran ring is a six-membered cyclic ether .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydropyran derivatives like HTPCA can include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions can involve the use of catalysts like Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent .Physical And Chemical Properties Analysis
HTPCA has a molecular weight of 236.26. The exact physical and chemical properties of HTPCA are not provided in the search results.Safety and Hazards
将来の方向性
While the specific future directions for HTPCA are not mentioned in the search results, tetrahydropyran derivatives like HTPCA are important motifs in biologically active molecules and have potential applications in various fields . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of HTPCA and similar compounds.
特性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4,14H,5-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYOXWSNMFGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B3039956.png)








![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)


